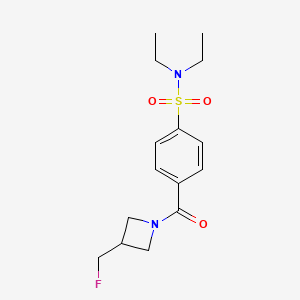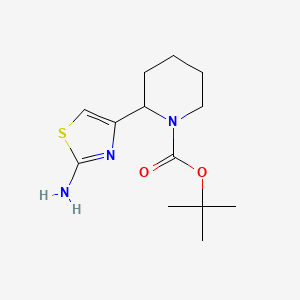![molecular formula C12H18FN3O2S B2831047 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride CAS No. 2411253-91-1](/img/structure/B2831047.png)
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride, also known as TAPI-2, is a synthetic compound that has been widely used in scientific research due to its inhibitory effects on various enzymes. TAPI-2 is a protease inhibitor that has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in tissue remodeling, angiogenesis, and tumor invasion.
Wirkmechanismus
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride inhibits the activity of MMPs by binding to the active site of the enzyme. The sulfonyl fluoride group of this compound reacts with the zinc ion in the active site of the enzyme, which leads to the formation of a covalent bond and the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of MMPs by this compound has been shown to reduce tumor invasion and metastasis in various cancer models. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, this compound has been shown to reduce the production of extracellular matrix components, such as collagen and fibronectin, which are involved in tissue remodeling and fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride has several advantages as a tool for studying MMPs. It is a potent and selective inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes. This compound is also stable and can be easily synthesized in the laboratory. However, this compound has some limitations as well. It is a irreversible inhibitor of MMPs, which means that it cannot be used to study the kinetics of enzyme inhibition. In addition, this compound has some off-target effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride in scientific research. One potential application is in the study of the role of MMPs in neurodegenerative diseases, such as Alzheimer's disease. MMPs have been shown to play a role in the pathogenesis of Alzheimer's disease, and this compound may be a useful tool for studying this process. Another potential application is in the study of the role of MMPs in cardiovascular diseases, such as atherosclerosis. MMPs have been shown to play a role in the development of atherosclerosis, and this compound may be a useful tool for studying this process. Finally, this compound may be a useful tool for the development of novel therapeutics for cancer and other diseases that involve MMPs.
Synthesemethoden
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the synthesis of 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-carboxylic acid, which is then converted into the corresponding sulfonyl chloride using thionyl chloride. The sulfonyl chloride is then reacted with piperidine to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride has been widely used in scientific research due to its inhibitory effects on MMPs. MMPs are a family of zinc-dependent endopeptidases that play a critical role in various physiological and pathological processes, such as tissue remodeling, angiogenesis, and tumor invasion. This compound has been shown to inhibit the activity of MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes.
Eigenschaften
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2S/c13-19(17,18)15-7-4-10(5-8-15)12-14-9-11-3-1-2-6-16(11)12/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXLYFOYQUXZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2C3CCN(CC3)S(=O)(=O)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2830968.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2830969.png)

![(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2830971.png)
![2-((10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2830973.png)
![ethyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2830975.png)


![2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2830980.png)
![N-1,3-benzodioxol-5-yl-2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2830982.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2830983.png)


